2,3-Dihydroxybutanedioic acid;2-methylpiperidine
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Overview
Description
2,3-Dihydroxybutanedioic acid: and 2-methylpiperidine are two distinct chemical compoundsIt is a white crystalline solid that is soluble in water and has a strong acidic taste . 2-Methylpiperidine is a heterocyclic organic compound with a six-membered ring containing one nitrogen atom. It is commonly used as a building block in organic synthesis and pharmaceutical applications .
Preparation Methods
2,3-Dihydroxybutanedioic acid: can be prepared through several methods:
Natural Extraction: It is commonly extracted from grape residues during wine production, where it accumulates as potassium bitartrate.
Chemical Synthesis: It can be synthesized by the oxidation of maleic acid or fumaric acid using potassium permanganate.
2-Methylpiperidine: is typically synthesized through:
Reductive Amination: This involves the reaction of 2-methylpyridine with hydrogen in the presence of a catalyst such as Raney nickel.
Cyclization Reactions: Starting from appropriate precursors like 2-methyl-1,5-diaminopentane.
Chemical Reactions Analysis
2,3-Dihydroxybutanedioic acid: undergoes various chemical reactions:
Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.
Esterification: Reacts with alcohols to form esters, commonly used in the food industry.
Complexation: Forms complexes with metal ions, useful in analytical chemistry.
2-Methylpiperidine: undergoes:
Hydrogenation: Can be hydrogenated to form piperidine derivatives.
Substitution Reactions: Reacts with alkyl halides to form N-alkylated products.
Cycloaddition: Participates in cycloaddition reactions to form various heterocyclic compounds.
Scientific Research Applications
2,3-Dihydroxybutanedioic acid: is used in:
Chemistry: As a chiral resolving agent in stereochemistry.
Biology: Involved in metabolic pathways in plants.
Medicine: Used in pharmaceutical formulations as an excipient.
Industry: Utilized in the food and beverage industry as an acidulant.
2-Methylpiperidine: is used in:
Pharmaceuticals: As a precursor in the synthesis of various drugs.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Catalysis: Employed as a ligand in catalytic reactions.
Mechanism of Action
2,3-Dihydroxybutanedioic acid: acts as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various analytical and industrial applications .
2-Methylpiperidine: functions as a base in organic reactions, facilitating the deprotonation of acidic protons and promoting nucleophilic substitution reactions .
Comparison with Similar Compounds
2,3-Dihydroxybutanedioic acid: is similar to other hydroxy acids like citric acid and malic acid but is unique due to its strong chelating properties and its role in stereochemistry .
2-Methylpiperidine: is compared to other piperidine derivatives such as piperidine and 2,6-dimethylpiperidine. Its uniqueness lies in its specific reactivity and applications in organic synthesis .
Similar Compounds
Citric Acid: Another hydroxy acid with three carboxyl groups.
Malic Acid: A hydroxy acid with two carboxyl groups.
Piperidine: A parent compound of 2-methylpiperidine.
2,6-Dimethylpiperidine: A derivative with two methyl groups on the piperidine ring.
Properties
IUPAC Name |
2,3-dihydroxybutanedioic acid;2-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.C4H6O6/c1-6-4-2-3-5-7-6;5-1(3(7)8)2(6)4(9)10/h6-7H,2-5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMABJXMUDFOITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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